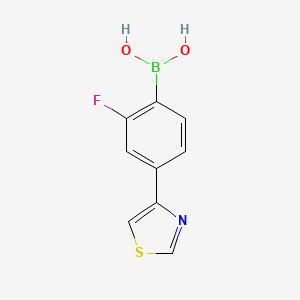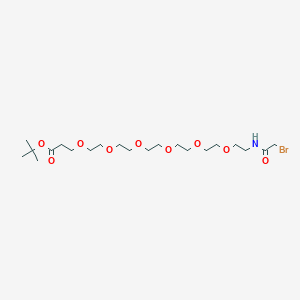![molecular formula C11H14N2O2Si B14089718 4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H14N2O2Si It is characterized by the presence of a nitro group, an aniline group, and a trimethylsilyl-ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction of the nitro group is 4-amino-2-[2-(trimethylsilyl)ethynyl]aniline.
Substitution: Substitution of the trimethylsilyl group can yield various derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline group can form hydrogen bonds and interact with various biological molecules. The trimethylsilyl-ethynyl group can undergo substitution reactions, allowing the compound to be modified for specific applications.
類似化合物との比較
Similar Compounds
4-[2-(Trimethylsilyl)ethynyl]aniline: Similar structure but lacks the nitro group.
2-[2-(Trimethylsilyl)ethynyl]aniline: Similar structure but lacks the nitro group and has a different substitution pattern.
4-Nitroaniline: Lacks the trimethylsilyl-ethynyl group.
Uniqueness
4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and trimethylsilyl-ethynyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
特性
分子式 |
C11H14N2O2Si |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
4-nitro-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14N2O2Si/c1-16(2,3)7-6-9-8-10(13(14)15)4-5-11(9)12/h4-5,8H,12H2,1-3H3 |
InChIキー |
QFMNEIGGYKEWON-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14089636.png)
![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)


![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)

![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
